N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings. Key structural attributes include:
- Propyl chain at position 3: Modifies steric and electronic properties of the pyrimidine ring.
- Sulfanyl bridge at position 2: Links the thienopyrimidine core to the acetamide moiety, influencing molecular flexibility .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-2-4-22-16(24)15-13(3-5-25-15)21-17(22)26-9-14(23)20-12-7-10(18)6-11(19)8-12/h3,5-8H,2,4,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQNDYRPPTLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H15F2N3O2S
- Molecular Weight : 395.5 g/mol
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| CAS Number | 1252847-89-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and membrane permeability, which may facilitate better interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study identified it as a promising candidate through screening against multicellular spheroids, suggesting its potential efficacy in inhibiting tumor growth .
Inhibition Studies
In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds exhibit inhibitory effects on various enzymes linked to inflammation and cancer progression, such as COX-2 and LOX. The introduction of electron-withdrawing groups like fluorine increases the biological activity by enhancing binding affinity to these targets .
Cytotoxicity Evaluation
Cytotoxicity tests conducted on cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) demonstrated that the compound has moderate cytotoxic effects. The IC50 values for these tests need further exploration to determine the therapeutic window and safety profile.
Study on Thieno[3,2-d]pyrimidine Derivatives
A comprehensive study evaluated various thieno[3,2-d]pyrimidine derivatives for their biological activities. The findings indicated that compounds with halogen substitutions showed enhanced activity against cholinesterases and other targets .
Table of Biological Activities
| Compound | Target Enzyme | IC50 (μM) | Activity Level |
|---|---|---|---|
| N-(3,5-difluorophenyl)-2-{...} | COX-2 | TBD | Moderate |
| N-(3,5-difluorophenyl)-2-{...} | LOX-15 | TBD | Moderate |
| Thieno[3,2-d]pyrimidine Derivative 1 | AChE | 15.2 | Moderate |
| Thieno[3,2-d]pyrimidine Derivative 2 | BChE | 9.2 | Significant |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural similarities and differences with key compounds:
Key Research Findings
(a) Thienopyrimidine Derivatives (Target Compound vs. IWP2)
- Structural Differences : The target compound’s 3-propyl and 3,5-difluorophenyl groups contrast with IWP2’s 3-phenyl and benzothiazolyl substituents. These variations likely alter binding affinity and selectivity. For instance, the difluorophenyl group may enhance metabolic stability compared to phenyl .
- Activity : IWP2 inhibits WNT secretion by targeting Porcupine acyltransferase, while the target compound’s mechanism remains unconfirmed but may share a related pathway due to structural homology .
(b) Pyrimidine-Based Pesticides (Flumetsulam)
- Functional Groups: Flumetsulam’s triazolo-pyrimidine core and sulfonamide group diverge significantly from the target compound’s thienopyrimidine and sulfanyl-acetamide structure.
- Application: Flumetsulam’s use as a herbicide underscores how minor structural changes (e.g., sulfonamide vs. sulfanyl-acetamide) pivot functionality from agriculture to biomedicine .
(c) Patent Examples (Example 176)
- Complexity: Example 176 incorporates a pyridine-pyrimidine hybrid with stereochemical complexity, contrasting with the target compound’s simpler thienopyrimidine scaffold. Such differences may reflect tailored pharmacokinetic profiles (e.g., bioavailability, half-life) in therapeutic candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
